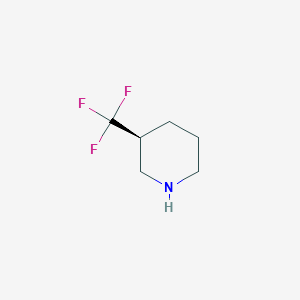

(3S)-3-(trifluoromethyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S)-3-(trifluoromethyl)piperidine, also known as 3-TFMP, is an organic compound belonging to the class of piperidines. It is a colorless liquid with a pungent odor and is soluble in water and other organic solvents. 3-TFMP is widely used in a variety of scientific research applications, including synthetic organic chemistry, medicinal chemistry, and chemical biology. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds.

科学的研究の応用

Fluorinated N-Heterocycles Synthesis

(Víctor García‐Vázquez et al., 2021) developed a Pd-catalyzed [4 + 2] annulation method that efficiently synthesizes 3-fluoro- and trifluoromethylthio-piperidines. These compounds are crucial for discovery chemistry, offering high diastereocontrol and chemoselective derivatization options.

Cyclisation Catalyst

(Charlotte M. Haskins & D. Knight, 2002) discussed the use of trifluoromethanesulfonic (triflic) acid as an excellent catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides, leading to the efficient formation of pyrrolidines and homopiperidines over piperidines.

Intramolecular Aminotrifluoromethoxylation

(Chao-Yuan Chen, Pinhong Chen, & Guosheng Liu, 2015) introduced a novel catalytic method for the trifluoromethoxylation of unactivated alkenes, producing 3-OCF3 substituted piperidines. This method provides direct evidence for the reductive elimination of Pd(IV)-OCF3 complex, forming sp(3) C-OCF3 bonds.

Stereodynamics and Perlin Effect

(B. Shainyan et al., 2008) studied the stereodynamic behavior of various trifluoromethylsulfonyl-substituted heterocycles, including piperidines, highlighting the influence of intramolecular interactions and the Perlin effect on their conformational preferences.

Enantioenriched Piperidines Synthesis

(Sarah Rioton et al., 2015) showcased a synthesis approach for 3-substituted 2-(trifluoromethyl)piperidines through ring expansion of (trifluoromethyl)prolinols. This method emphasizes regio- and diastereoselective ring opening by various nucleophiles.

Ionic Liquid Crystals

(K. Lava, K. Binnemans, & T. Cardinaels, 2009) reported the use of piperidinium, piperazinium, and morpholinium cations in the design of ionic liquid crystals, exploring a wide range of mesomorphic behaviors depending on the type of cation and anion used.

作用機序

Target of Action

Piperidine derivatives are known to interact with various biological targets, including cytochrome p450 enzymes .

Mode of Action

The mode of action of (3S)-3-(trifluoromethyl)piperidine involves a series of chemical reactions. The process begins with the activation of the N–H bond, which involves an initial tightly coupled electron–proton pair, essentially of hydrogen atom transfer (HAT) character . This is followed by the concerted electron proton transfer (CEPT) product formation .

Biochemical Pathways

The biochemical pathways affected by (3S)-3-(trifluoromethyl)piperidine involve the metabolism of piperidine drugs by cytochrome P450 enzymes . The N-centered radical intermediate undergoes electron tautomerism via rate-limiting homolytic C–C bond cleavage to form a ring-opened, carbon-centered radical imine intermediate .

Pharmacokinetics

The metabolism of piperidine drugs by cytochrome p450 enzymes is a crucial aspect of their pharmacokinetics .

Result of Action

The result of the action of (3S)-3-(trifluoromethyl)piperidine involves the formation of a ring-contracted pyrrolidine product . This occurs through barrierless C–N bond formation concomitant with hydroxyl rebound from the Fe–OH moiety .

特性

IUPAC Name |

(3S)-3-(trifluoromethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5-2-1-3-10-4-5/h5,10H,1-4H2/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHFJTBDUSVGQB-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-(trifluoromethyl)piperidine | |

CAS RN |

749208-62-6 |

Source

|

| Record name | (S)-3-(trifluoromethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-3-[(4-nitrobenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2739647.png)

![6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2739648.png)

![(E,2Z)-N'-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide](/img/structure/B2739649.png)

![3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2739652.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2739663.png)

(prop-2-yn-1-yl)amine](/img/structure/B2739664.png)